(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Description
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show a broad range of chemical and biological properties .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways due to their broad range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can also vary widely. They are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole-containing compounds depend on their specific targets and mode of action. For example, some imidazole-containing compounds have been found to have antimicrobial potential .
Action environment
Environmental factors can influence the action, efficacy, and stability of imidazole-containing compounds. These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-19-11-15(17-12-19)26(24,25)21-8-6-20(7-9-21)16(23)13-10-18-22-5-3-2-4-14(13)22/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBDPVPTZPSMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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